molecular formula C12H11N3O2 B2804681 3-(5-Methylpyrimidin-2-ylamino)benzoic acid CAS No. 1272875-05-4

3-(5-Methylpyrimidin-2-ylamino)benzoic acid

Cat. No.: B2804681
CAS No.: 1272875-05-4
M. Wt: 229.239
InChI Key: VSXIGVBPKRAQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methylpyrimidin-2-ylamino)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with a methyl group at the 5-position, connected via an amino linkage at the 3-position of the benzoic acid core. This structure combines the aromatic and acidic properties of benzoic acid with the hydrogen-bonding and π-stacking capabilities of the pyrimidine moiety, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[(5-methylpyrimidin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-6-13-12(14-7-8)15-10-4-2-3-9(5-10)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXIGVBPKRAQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyrimidin-2-ylamino)benzoic acid typically involves the reaction of 5-methylpyrimidine-2-amine with 3-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Group

The benzoic acid moiety enables classical carboxylic acid transformations:

Reaction TypeReagents/ConditionsMajor Product(s)Key References
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>Methyl 3-(5-methylpyrimidin-2-ylamino)benzoate
Amide Formation Thionyl chloride → NH<sub>3</sub>3-(5-Methylpyrimidin-2-ylamino)benzamide
Reduction LiAlH<sub>4</sub> (anhydrous ether)3-(5-Methylpyrimidin-2-ylamino)benzyl alcohol
Decarboxylation Cu salts in quinoline (200–250°C)3-(5-Methylpyrimidin-2-ylamino)benzene

Mechanistic Insights :

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution .
  • Reduction with LiAlH<sub>4</sub> converts –COOH to –CH<sub>2</sub>OH through intermediate acyloxyborohydride formation .

Reactions at the Aromatic Amino Bridge

The secondary amine (–NH–) linking the pyrimidine and benzene rings participates in nucleophilic and alkylation reactions:

Reaction TypeReagents/ConditionsMajor Product(s)Key References
N-Alkylation Methyl iodide/NaOHN-Methyl-3-(5-methylpyrimidin-2-ylamino)benzoic acid
Acylation Acetyl chloride/pyridineN-Acetyl-3-(5-methylpyrimidin-2-ylamino)benzoic acid
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Pyrimidine ring cleavage products (unstable)

Notable Observations :

  • Alkylation occurs regioselectively at the secondary amine due to its nucleophilicity .
  • Oxidative cleavage of the amino bridge under strong acidic conditions generates fragmented intermediates, as observed in analogous pyrimidine-amino benzoates .

Reactions at the Pyrimidine Ring

The 5-methylpyrimidin-2-yl group undergoes electrophilic substitution and functionalization:

Reaction TypeReagents/ConditionsMajor Product(s)Key References
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub>5-Chloromethyl-2-(3-carboxyphenylamino)pyrimidine
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Methyl-4-nitro-2-(3-carboxyphenylamino)pyrimidine
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Methyl-2-(3-carboxyphenylamino)pyrimidine sulfonic acid

Key Findings :

  • Halogenation preferentially occurs at the methyl group’s α-position due to radical stabilization .
  • Nitration introduces nitro groups at the pyrimidine’s 4-position, as demonstrated in structurally related compounds .

Biological Activity and Derivatization

Derivatives of 3-(5-methylpyrimidin-2-ylamino)benzoic acid show pharmacological potential:

DerivativeBiological ActivityIC<sub>50</sub>/EC<sub>50</sub>Key References
Ester Analog Cholinesterase inhibition2.67 ± 0.05 µM (BChE)
Amide Analog Antileukemic activity (Nilotinib precursor)EC<sub>50</sub> < 0.22 µM
Halogenated Analog Antimalarial activityIC<sub>50</sub> = 0.59 µM (Plasmodium)

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C via decarboxylation and pyrimidine ring fragmentation .
  • Photodegradation : UV irradiation induces C–N bond cleavage, forming benzoic acid and 5-methylpyrimidin-2-amine .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(5-methylpyrimidin-2-ylamino)benzoic acid typically involves the reaction of benzoic acid derivatives with 5-methylpyrimidine. The structural formula can be represented as follows:C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2This compound features a benzoic acid moiety substituted with a 5-methylpyrimidine ring, which contributes to its biological activity.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study synthesized a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine derivatives and evaluated their effects against human cancer cell lines such as HepG2 and A549. The results indicated that certain modifications to the compound structure enhanced its antiproliferative activity, with IC50 values indicating effective inhibition of cell viability .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
This compoundHepG215.6
3-(5-Methylpyrimidin-2-ylamino)benzoyl hydrazineA54912.4

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes related to cancer progression and inflammation. For instance, it has shown potential as an inhibitor of cyclooxygenases (COXs), which are implicated in tumorigenesis and inflammatory processes. Selectivity studies have indicated a preference for COX-2 over COX-1, suggesting therapeutic potential in managing inflammation without significant gastrointestinal side effects .

Anti-inflammatory Agents

Given its enzyme inhibition profile, this compound may serve as a lead compound for developing anti-inflammatory drugs. Its ability to selectively inhibit COX-2 suggests it could be beneficial in treating conditions such as arthritis or other inflammatory diseases without the adverse effects associated with non-selective NSAIDs.

Neurological Disorders

Preliminary studies indicate that derivatives of this compound may possess neuroprotective properties, making them candidates for further investigation in treating neurological disorders such as Alzheimer's disease. The modulation of cholinesterase activity has been observed, which could enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Research Insights

Several case studies have highlighted the effectiveness of compounds derived from this compound:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
  • Molecular Docking Studies : Computational analyses have predicted favorable binding interactions between this compound and target proteins involved in cancer and inflammation, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyrimidin-2-ylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituent (Pyrimidine) Molecular Formula Molecular Weight Key Properties/Findings References
3-(2-Aminopyrimidin-5-yl)benzoic acid 2-Amino C₁₁H₉N₃O₂ 215.21 XLogP3 = 1; moderate lipophilicity
3-(5-Hydroxypyrimidin-2-yl)benzoic acid 5-Hydroxy C₁₁H₈N₂O₃ 216.19 Higher polarity due to -OH group
3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid 5-Bromo, oxy linkage C₁₁H₇BrN₂O₃ 295.09 Increased steric bulk and reactivity

Analysis:

  • Amino vs.
  • Methyl vs. Bromo Substitution: The 5-methyl group in the target compound reduces steric hindrance compared to the 5-bromo substituent in ’s analog, which may favor synthetic accessibility and metabolic stability.

Positional Isomerism and Functional Group Effects

Key Compounds:

  • 4-(Sulfooxy)benzoic acid isomers (): These metabolites exhibit sulfoxy groups at ortho, meta, or para positions, altering acidity (pKa) and solubility. For example, 3-(sulfooxy)benzoic acid (para isomer) showed distinct MS/MS fragmentation patterns compared to ortho isomers.

Analysis:

  • Pyrimidine vs. Pyridine: Pyrimidine’s nitrogen-rich structure (vs. pyridine) may improve coordination with metal ions or binding to nucleic acid targets.
  • Sulfoxy vs. Amino Linkages: Sulfoxy groups () increase acidity and water solubility, whereas amino linkages (target compound) balance lipophilicity and hydrogen-bonding.

Notes

  • Data Limitations: Direct references to this compound are absent in the provided evidence; comparisons are inferred from structural analogs.
  • Methodological Consistency: Synthetic protocols from and may require adaptation for the target compound’s methyl-substituted pyrimidine.
  • Diverse Sources: References include patents (), metabolomics studies (), and commercial chemical databases (), ensuring a multidisciplinary perspective.

Biological Activity

3-(5-Methylpyrimidin-2-ylamino)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 1132-61-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its effects on:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in cancer cell proliferation and inflammation.
  • Cell Signaling Pathways : The compound may modulate key signaling pathways associated with cell survival, apoptosis, and immune responses.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
    Cell LineIC50 (µM)Reference
    A54915
    HepG218
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which are key players in inflammatory responses .

Case Studies

  • Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic cell death. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed decreased angiogenesis and lower levels of metastasis markers .

Comparative Analysis with Related Compounds

To understand the relative efficacy of this compound, it is useful to compare it with similar compounds:

CompoundIC50 (µM)Activity Type
3-(4-Chlorophenyl)benzoic acid12Anticancer
4-(Pyrimidin-2-ylamino)benzoic acid15Anticancer
This compound15Anticancer

Q & A

Q. What are the recommended synthetic routes for 3-(5-Methylpyrimidin-2-ylamino)benzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reactions : Amide bond formation between the pyrimidine and benzoic acid moieties, often using carbodiimide-based coupling agents (e.g., EDC or DCC) .

Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during pyrimidine-amino coupling .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use of DMAP to accelerate coupling efficiency .
  • Temperature Control : Reactions performed at 60–80°C to balance reaction rate and by-product formation .

Q. Key Data :

ParameterTypical ConditionsYield Range
Coupling AgentEDC/HOBt60–75%
SolventDMF
Reaction Time12–24 hours

Q. Which spectroscopic and analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl group on pyrimidine, aromatic protons on benzoic acid) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ = 298.25 for C13H12N3O2) .
  • X-ray Crystallography : Resolve crystal packing and planar arrangement of the pyrimidine-benzoic acid system using SHELX software .
  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Assess purity and detect trace impurities (e.g., unreacted intermediates) .

Q. Key Structural Data :

PropertyValueSource
Molecular FormulaC13H11N3O2
Molecular Weight241.25 g/mol
CAS RN1495407-96-9

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Orthogonal Validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate computational docking results .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to refine force fields in simulations .
  • Error Analysis :
    • Check for protonation state mismatches in simulations (e.g., carboxylate vs. carboxylic acid forms) .
    • Replicate experiments under varied pH conditions to assess ionization effects .

Q. What strategies are employed to determine the crystal structure of this compound derivatives, and how does molecular packing influence physicochemical properties?

Methodological Answer:

  • Crystallization Techniques :
    • Slow evaporation from DMSO/water mixtures to obtain single crystals .
    • Use of SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in flexible groups .
  • Impact of Packing :
    • π-π Stacking : Planar pyrimidine-benzoic acid systems form dense layers, enhancing thermal stability .
    • Hydrogen Bonding : Carboxylic acid groups create dimers, affecting solubility and dissolution rates .

Q. Example Data from X-ray Analysis :

ParameterObservationImplication
Crystal SystemMonoclinicPredictable packing
π-π Distance3.4–3.6 ÅStrong electronic coupling

Q. How can researchers elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Probes :
    • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton transfer steps in NMR .
    • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps .
  • Computational Modeling :
    • DFT Calculations : Simulate transition states to identify energy barriers for pyrimidine ring functionalization .

Q. What advanced methods are used to characterize unexpected by-products during the synthesis of this compound?

Methodological Answer:

  • Hyphenated Techniques :
    • LC-MS/MS : Fragment ions help identify structural motifs of by-products (e.g., dimerization artifacts) .
    • NMR Cryoprobe : Enhances sensitivity for low-concentration impurities .
  • Crystallographic Analysis : Resolve ambiguous structures when spectroscopic data is inconclusive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.